molecular formula C5H7NO3 B583199 DL-Pyroglutamic acid-d5 CAS No. 352431-30-2

DL-Pyroglutamic acid-d5

Cat. No.: B583199
CAS No.: 352431-30-2
M. Wt: 134.146
InChI Key: ODHCTXKNWHHXJC-UXXIZXEISA-N
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Description

DL-Pyroglutamic acid-d5, also known as 2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid, is a deuterated form of 5-oxo-DL-proline. This compound is a stable isotope-labeled derivative of 5-oxo-DL-proline, which is a derivative of the amino acid proline. The deuterium labeling is used to trace and study metabolic pathways and reactions in various scientific research applications.

Scientific Research Applications

DL-Pyroglutamic acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of proline derivatives in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of proline derivatives in the body.

    Industry: Used in the development of new materials and chemicals, particularly in the field of stable isotope-labeled compounds.

Mechanism of Action

Target of Action:

DL-Pyroglutamic acid-d5 primarily interacts with specific molecular targets within the body. Although detailed information about its exact targets is limited, we can infer that it likely affects glutamate-related pathways due to its structural similarity to glutamic acid. Glutamate is a key neurotransmitter involved in various physiological processes, including synaptic transmission and metabolism .

Mode of Action:

The mode of action involves this compound interacting with its targets. As a deuterium-labeled analog of DL-Pyroglutamic acid, it may influence glutamate receptors or enzymes involved in glutamate metabolism. By incorporating deuterium (heavy hydrogen) into the compound, it could alter its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion .

Biochemical Pathways:

This compound likely impacts glutamate-related pathways, such as the glutamate-glutamine cycle, which plays a crucial role in neurotransmission and brain function. Glutamate is converted to glutamine by glutamine synthetase in astrocytes, and this cycle maintains neurotransmitter balance. Any disruption caused by this compound could affect neuronal signaling and overall brain health .

Pharmacokinetics:

Result of Action:

This compound’s effects are context-dependent:

Action Environment:

Environmental factors play a role:

Safety and Hazards

The compound is intended for test and research purposes only and should not be used as a medicine, food, or household item .

Biochemical Analysis

Biochemical Properties

DL-Pyroglutamic acid-d5 plays a significant role in biochemical reactions, particularly in the metabolism of amino acids. It interacts with several enzymes, including γ-glutamyl cyclotransferase, which catalyzes the conversion of glutathione to pyroglutamic acid . This interaction is crucial for maintaining the balance of glutathione, a vital antioxidant in cellular processes. Additionally, this compound is involved in the formation of pyroglutamate from N-terminal glutamine residues in proteins, a process facilitated by glutaminyl cyclases . These interactions highlight the compound’s importance in amino acid metabolism and protein biosynthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the glutathione cycle, thereby impacting the cellular redox state . This compound also modulates the expression of genes related to gluconeogenesis and lipid metabolism, as observed in studies with diabetic animal models . These effects underscore the compound’s role in regulating cellular metabolism and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, such as γ-glutamyl cyclotransferase, influencing their activity and, consequently, the levels of glutathione and pyroglutamate . Additionally, the compound can inhibit or activate other enzymes involved in amino acid metabolism, thereby altering metabolic flux and gene expression . These interactions at the molecular level are critical for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its activity can diminish over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining redox balance and regulating metabolic pathways . These temporal effects are essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve glucose tolerance and reduce serum insulin levels in diabetic rats . At higher doses, it can cause adverse effects, such as metabolic acidosis and alterations in liver function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications and minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glutathione cycle and amino acid metabolism. It interacts with enzymes such as γ-glutamyl cyclotransferase and glutaminyl cyclases, influencing the levels of glutathione and pyroglutamate . These interactions affect metabolic flux and the balance of metabolites, which are crucial for maintaining cellular homeostasis . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within cells can influence its activity and effectiveness in biochemical reactions and metabolic processes.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific enzymes and participate in localized metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Pyroglutamic acid-d5 typically involves the deuteration of 5-oxo-DL-proline. This can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: DL-Pyroglutamic acid-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where the oxo group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Comparison with Similar Compounds

    5-Oxo-DL-proline: The non-deuterated form of the compound.

    L-Pyroglutamic acid: A stereoisomer of 5-oxo-DL-proline.

    2-Pyrrolidone-5-carboxylic acid: Another name for 5-oxo-DL-proline.

Comparison: DL-Pyroglutamic acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to trace the compound with high precision using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This labeling distinguishes it from its non-deuterated counterparts and other similar compounds.

Properties

IUPAC Name

2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCTXKNWHHXJC-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(C1([2H])[2H])([2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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